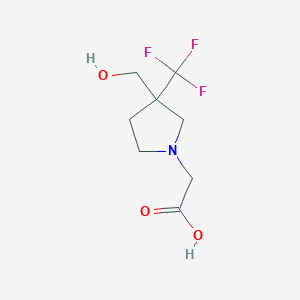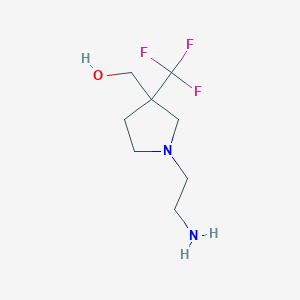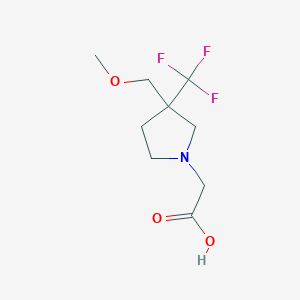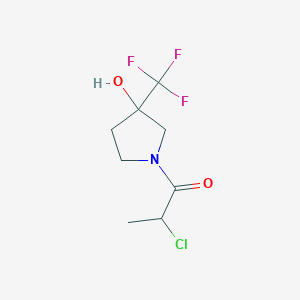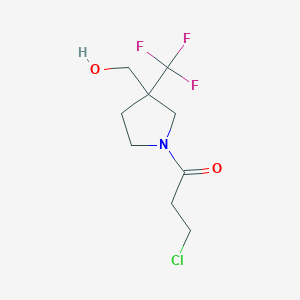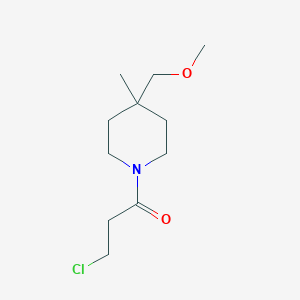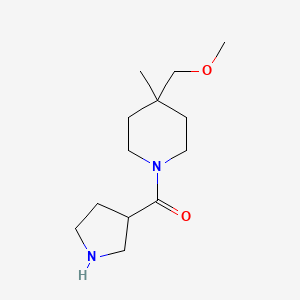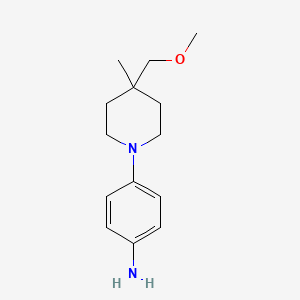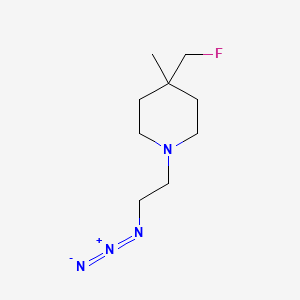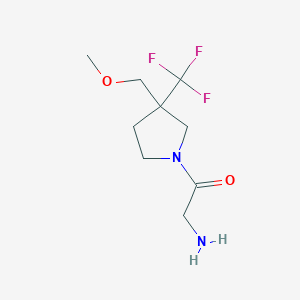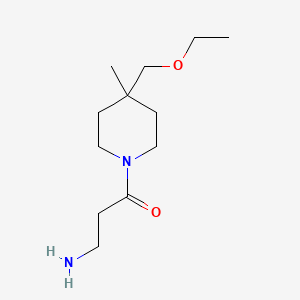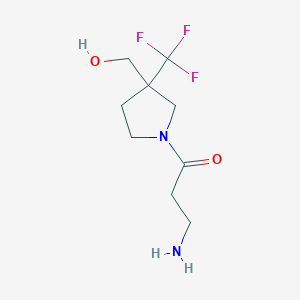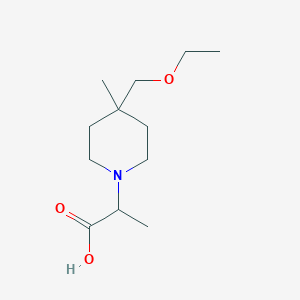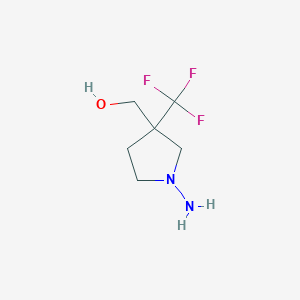
(1-氨基-3-(三氟甲基)吡咯烷-3-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Amino-3-(trifluoromethyl)pyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C6H11F3N2O and its molecular weight is 184.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Amino-3-(trifluoromethyl)pyrrolidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Amino-3-(trifluoromethyl)pyrrolidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现与开发
吡咯烷环是“(1-氨基-3-(三氟甲基)吡咯烷-3-基)甲醇”的核心结构,在药物化学中被广泛用于创建治疗人类疾病的化合物。 其饱和性质使其能够通过sp3杂化有效地探索药效基团空间,这有助于分子的立体化学,并增加了三维覆盖范围 .
选择性雄激素受体调节剂 (SARMs)
吡咯烷衍生物,如“(1-氨基-3-(三氟甲基)吡咯烷-3-基)甲醇”,已被合成作为SARMs。 这些化合物经过优化,可以调节雄激素受体,雄激素受体对于治疗肌肉萎缩和骨质疏松症等疾病至关重要 .
成纤维细胞生长因子受体 (FGFR) 抑制剂
吡咯烷衍生物是FGFR的有效抑制剂,FGFR在各种肿瘤中起着重要作用。 通过靶向FGFR,这些化合物代表了一种有吸引力的癌症治疗策略,因为FGFR信号通路异常激活与癌症进展相关 .
生物活性化合物的合成
所讨论的化合物可以作为合成各种生物活性化合物的先体,包括生物碱和非典型氨基酸。 这些对于开发新药和研究生物过程至关重要 .
立体化学研究
由于吡咯烷环中碳的立体异构性,取代基的不同立体异构体和空间取向会导致药物候选物的不同生物学特征。 这使得“(1-氨基-3-(三氟甲基)吡咯烷-3-基)甲醇”对于研究立体化学对生物活性的影响具有价值 .
药代动力学特征修饰
研究人员旨在修饰药物的药代动力学特征,以提高其疗效并减少副作用。 吡咯烷衍生物,包括所讨论的化合物,用于改变药物候选物的药代动力学特性,使其在临床应用中更有效 .
作用机制
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets. For instance, some pyrrolidine derivatives have been synthesized as selective androgen receptor modulators . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. Pyrrolidine derivatives can interact with their targets in a variety of ways, often involving binding to a specific site on the target molecule .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Pyrrolidine derivatives can be designed to optimize these properties .
属性
IUPAC Name |
[1-amino-3-(trifluoromethyl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2O/c7-6(8,9)5(4-12)1-2-11(10)3-5/h12H,1-4,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZJHYBCECQUJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
